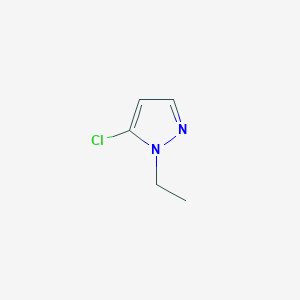

5-chloro-1-ethyl-1H-pyrazole

描述

Significance of Nitrogen Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocyclic compounds are integral to numerous areas of science and technology, from medicine to materials science. chemrj.org Their significance stems from their versatile structures and wide-ranging applications. chemrj.orgijsrst.com In fact, heterocyclic compounds make up the largest and most varied family of organic compounds. ijsrst.com A 2022 analysis revealed that an impressive 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen heterocycle, highlighting their status as privileged structures in drug design. openmedicinalchemistryjournal.com

The presence of nitrogen atoms in a cyclic framework imparts unique properties, such as the ability to form hydrogen bonds, participate in metal coordination, and influence the molecule's electronic properties. chemrj.orgnih.gov These characteristics are crucial for their interaction with biological targets like enzymes and receptors, making them a cornerstone in the development of pharmaceuticals. nih.gov Beyond medicine, nitrogen heterocycles are vital in the creation of agrochemicals, dyes, polymers, and corrosion inhibitors. openmedicinalchemistryjournal.com Their structural flexibility allows for extensive modifications, enabling chemists to fine-tune their properties for specific applications in fields ranging from optoelectronics to sustainable chemical processes. chemrj.org

Historical Perspectives and Evolution of Pyrazole (B372694) Chemistry

Within the broad class of nitrogen heterocycles, pyrazole holds a place of distinction. Pyrazole is a five-membered aromatic ring containing two adjacent nitrogen atoms. wikipedia.org The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. mdpi.com A few years later, in 1889, Eduard Buchner accomplished the first synthesis of the parent pyrazole compound. mdpi.com

The classical and perhaps most well-known method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, also developed by Ludwig Knorr, which involves the condensation reaction between a 1,3-dicarbonyl compound and hydrazine (B178648). mdpi.comnumberanalytics.com Another early method is the Pechmann synthesis of 1898, which utilized acetylene (B1199291) and diazomethane. wikipedia.org

Since these initial discoveries, the field of pyrazole chemistry has expanded dramatically. numberanalytics.comijrpr.com Researchers have developed numerous synthetic methodologies to access a wide array of substituted pyrazoles, moving from traditional condensation reactions to modern techniques like transition metal-catalyzed cross-couplings and multicomponent reactions. ijrpr.comorganic-chemistry.org This evolution has been driven by the remarkable utility of the pyrazole scaffold in various applications, particularly in the development of pharmaceuticals and agrochemicals. numberanalytics.comglobalresearchonline.net The structural versatility of pyrazole derivatives allows for the precise tuning of their biological and physical properties, making them a subject of continuous and intensive research. ijrpr.com

Rationales for the Research Focus on 5-Chloro-1-ethyl-1H-pyrazole Derivatives

The compound This compound is a specific example of a substituted pyrazole that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chloro group at the 5-position and an ethyl group at the 1-position, makes it a versatile building block for constructing more complex molecules.

The primary rationale for the research focus on derivatives of this compound lies in its utility as a synthetic precursor. The chlorine atom at the 5-position is a key functional group. It acts as a leaving group, allowing for nucleophilic substitution reactions where the chlorine can be replaced by other atoms or molecular fragments, such as amines or thiols. smolecule.com This reactivity is fundamental for creating libraries of related compounds with diverse functionalities.

Furthermore, the pyrazole core itself is a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in biologically active compounds. globalresearchonline.net By starting with a pre-formed and functionalized pyrazole like this compound, chemists can efficiently synthesize target molecules that may possess desirable biological activities. For instance, various substituted pyrazoles are investigated for applications in agrochemicals, such as fungicides, and in pharmaceuticals. wikipedia.orgvulcanchem.com

The synthesis of derivatives from this scaffold allows for systematic exploration of structure-activity relationships (SAR). By modifying the substituents on the pyrazole ring, researchers can investigate how different chemical groups affect the compound's properties and interactions with biological systems. For example, research on related chlorinated pyrazoles has shown their role as intermediates in the synthesis of compounds with potential anti-inflammatory, anticonvulsant, and antidiabetic properties. vulcanchem.comchemicalbook.com

A notable synthetic application involves the transformation of the chloro group. For example, in related systems, 5-amino-1-ethyl-1H-pyrazole can be converted to this compound via a Sandmeyer-type reaction, which involves diazotization followed by treatment with a copper(I) chloride source. A general representation of this transformation is shown below.

| Starting Material | Reagents | Product |

| 5-Amino-1-ethyl-1H-pyrazole | 1. Sodium Nitrite (B80452), Hydrochloric Acid | This compound |

| 2. Copper(I) Chloride |

This table represents a general synthetic route analogous to procedures for similar compounds. prepchem.com

The reactivity of the chloro-substituent is a key feature. For instance, a study on the synthesis of 5-chloro-1-vinyl-1H-pyrazoles demonstrated that a 5-chloro-1-(2-chloroethyl)-1H-pyrazole precursor could be dehydrochlorinated using a base like sodium hydroxide (B78521) or potassium tert-butoxide to form the desired vinylpyrazole. osi.lv This highlights the synthetic flexibility imparted by the chlorine atom.

| Precursor | Reagent | Product |

| 5-chloro-1-(2-chloroethyl)-1H-pyrazoles | NaOH in EtOH or t-BuOK in pyridine (B92270) | 5-chloro-1-vinyl-1H-pyrazoles |

Data sourced from a study on the synthesis of vinylpyrazoles. osi.lv

Structure

3D Structure

属性

IUPAC Name |

5-chloro-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMLFYNXDPFJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1 Ethyl 1h Pyrazole and Its Derivatives

Classical Approaches to Pyrazole (B372694) Ring Formation Applied to 5-Chloro-1-ethyl-1H-pyrazole Precursors

The foundational methods for pyrazole synthesis involve the construction of the heterocyclic ring from acyclic precursors. These strategies are versatile and can be adapted to produce a wide array of substituted pyrazoles.

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov This reaction, first reported by Knorr in 1883, involves the reaction of a hydrazine derivative, such as ethylhydrazine (B1196685), with a β-diketone. mdpi.comnih.gov The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring.

A significant challenge in this method, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the control of regioselectivity, often resulting in a mixture of two regioisomers. mdpi.com For the synthesis of a precursor to this compound, one would react ethylhydrazine with a suitable 1,3-dicarbonyl compound. The choice of solvent and reaction conditions can influence the ratio of the resulting 1,3- and 1,5-substituted pyrazole isomers. nih.gov For instance, using dipolar aprotic solvents has been shown to improve regioselectivity in some cases. nih.gov

| Reactant 1 | Reactant 2 | Product(s) | Key Feature |

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Polysubstituted Pyrazole | Foundational, often yields regioisomers |

| Ethylhydrazine | Unsymmetrical β-diketone | Mixture of 1-ethyl-3-substituted and 1-ethyl-5-substituted pyrazoles | Regioselectivity is a key challenge |

| Arylhydrazine Hydrochloride | 1,3-Diketone | 1-Arylpyrazoles | Improved regioselectivity in aprotic solvents nih.gov |

Another powerful strategy for forming the pyrazole ring is through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. rsc.orgnih.gov This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond. rsc.orgorganic-chemistry.orgtandfonline.com

For instance, the reaction of diazo compounds with alkynes is a direct route to pyrazoles. rsc.org This approach can be highly efficient and may proceed under catalyst-free conditions with simple heating. rsc.org The regioselectivity of the cycloaddition is a critical aspect, and modern methods have been developed using alkyne surrogates to control the orientation of the substituents in the final product. nih.gov These reactions offer a high degree of functional group tolerance, making them suitable for the synthesis of complex pyrazole derivatives. organic-chemistry.org

| 1,3-Dipole | Dipolarophile | Product | Key Feature |

| Diazo Compounds | Alkynes | Substituted Pyrazoles | High efficiency, can be catalyst-free rsc.org |

| Nitrile Imines | Alkenes/Alkynes | Substituted Pyrazoles/Pyrazolines | Versatile, regioselectivity can be controlled nih.gov |

| N-Isocyanoiminotriphenylphosphorane | Terminal Alkynes | Pyrazoles | Mild conditions, broad substrate scope organic-chemistry.org |

Regioselective Synthesis Strategies for this compound

To synthesize the specific target compound, this compound, it is often more practical to start with a pre-formed pyrazole ring and introduce the required substituents in a controlled, stepwise manner. This approach allows for precise control over the final structure.

The introduction of an ethyl group at the N1 position of the pyrazole ring is a crucial step. When starting with an unsubstituted or N-H pyrazole, direct N-alkylation is a common method. However, for unsymmetrically substituted pyrazoles, direct alkylation can lead to a mixture of N1 and N2 isomers. acs.org

To achieve regioselective N1-ethylation, various strategies have been developed. These include catalyst-free Michael additions to activated alkenes, which can provide excellent regioselectivity (>99:1) for the N1-alkylated product. acs.orgacs.orgnih.gov The choice of reagents and reaction conditions is critical to favor the desired isomer, often leveraging steric hindrance or specific catalyst-substrate interactions. acs.org

| Pyrazole Substrate | Alkylating Agent | Conditions | Outcome |

| 3-Substituted Pyrazole | Ethyl Halide | Basic conditions | Mixture of N1 and N2 ethylated isomers |

| 1H-Pyrazoles | Activated Alkenes (e.g., acrylates) | Catalyst-free Michael addition | High yield and regioselectivity for N1-alkylation acs.orgnih.gov |

Introducing a chlorine atom specifically at the C5 position of the pyrazole ring requires regioselective halogenation methods. The electronic nature of the pyrazole ring typically directs electrophilic substitution to the C4 position. researchgate.netresearchgate.net Therefore, direct chlorination of 1-ethyl-1H-pyrazole would likely yield the 4-chloro derivative.

To achieve C5-chlorination, several strategies can be employed. One approach is to block the C4 position with another substituent. researchgate.net Another powerful method involves the deprotonation of the C5 proton, which is the most acidic proton on the pyrazole ring, using a strong base like n-butyllithium, followed by quenching with an electrophilic chlorine source. encyclopedia.pubmdpi.com Alternatively, a functional group at the C5 position, such as an amino group, can be converted to a chloro group via a Sandmeyer-type reaction. prepchem.com For example, a 5-amino-1-ethyl-1H-pyrazole precursor can be treated with sodium nitrite (B80452) in hydrochloric acid in the presence of a copper(I) chloride catalyst to yield the desired 5-chloro product. prepchem.com

| Starting Material | Reagent(s) | Product | Key Strategy |

| 1-Ethyl-4-substituted-1H-pyrazole | Electrophilic chlorine source | 1-Ethyl-4-substituted-5-chloro-1H-pyrazole | Blocking the C4 position |

| 1-Ethyl-1H-pyrazole | 1. n-Butyllithium 2. CCl₄ or other Cl⁺ source | This compound | Directed ortho-metalation (DoM) encyclopedia.pubmdpi.com |

| 5-Amino-1-ethyl-1H-pyrazole | 1. NaNO₂, HCl 2. CuCl | This compound | Sandmeyer reaction prepchem.com |

| 1,3-Dimethyl-1H-pyrazole-5-carboxylate | SO₂Cl₂ | 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate | Electrophilic chlorination d-nb.info |

The methodologies for pyrazole synthesis and functionalization can be extended to create a wide range of derivatives for structure-activity relationship (SAR) studies. Starting from a core intermediate like this compound, further modifications can be made.

For example, the chlorine at the C5 position can be displaced by various nucleophiles in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon or nitrogen-based substituents. whiterose.ac.uk This modular approach allows for the systematic exploration of chemical space around the pyrazole scaffold. The synthesis of derivatives with different functional groups, such as esters, nitriles, or amides, attached to the pyrazole ring is also a common strategy to build structural diversity. d-nb.inforesearchgate.net

| Precursor | Reaction Type | Reagent(s) | Resulting Structure |

| This compound | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-1-ethyl-1H-pyrazole whiterose.ac.uk |

| This compound | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-1-ethyl-1H-pyrazole derivative whiterose.ac.uk |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Condensation | Hydrazides | N-{[5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl]methylene}hydrazides researchgate.net |

Modern Catalytic Methods in this compound Synthesis

Catalytic approaches have revolutionized the synthesis of complex heterocyclic compounds, including pyrazole derivatives. These methods often provide milder reaction conditions, higher yields, and improved control over regioselectivity compared to stoichiometric reactions.

Transition-metal catalysis is a powerful tool for the functionalization of heterocyclic rings. While traditional methods for pyrazole synthesis involve the condensation of hydrazines with 1,3-dicarbonyl compounds, the direct functionalization of a pre-formed pyrazole ring using transition metals offers an alternative and versatile strategy. Direct C-H functionalization reactions, in particular, provide an atom-economical pathway to access a wide range of functionalized pyrazoles in a single step, avoiding the need for pre-functionalized starting materials. nih.gov

Halogenated pyrazoles, such as 5-chloro-1,3-dimethyl-1H-pyrazole, serve as valuable precursors for various transition-metal-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Buchwald-Hartwig couplings. mdpi.com In these reactions, the chloro-substituent can act as a leaving group, although iodo- and bromo-pyrazoles are generally more reactive. mdpi.com These cross-coupling reactions allow for the introduction of diverse carbon and heteroatom substituents onto the pyrazole core, enabling the synthesis of a vast library of derivatives.

Table 1: Examples of Transition-Metal-Catalyzed C-H Functionalization on Pyrazoles

| Catalyst/Metal | Functional Group Introduced | Reaction Type | Reference |

|---|---|---|---|

| Palladium (Pd) | Aryl, Alkyl, Alkenyl | C-H Arylation/Alkylation/Alkenylation | nih.gov |

| Rhodium (Rh) | Alkenyl | C-H Alkenylation | nih.gov |

| Iridium (Ir) | Boryl | C-H Borylation | nih.gov |

| Copper (Cu) | Amino, Alkoxy | C-N and C-O Bond Formation | nih.gov |

This table summarizes general C-H functionalization reactions on the pyrazole ring, which are applicable for creating derivatives.

Organocatalysis has emerged as a compelling alternative to metal-based catalysis, often employing simple, inexpensive, and environmentally benign small organic molecules as catalysts. nih.gov These methods can proceed under mild conditions and offer high levels of stereochemical and regiochemical control.

A notable organocatalytic approach for pyrazole synthesis is the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates. nih.govsci-hub.se This reaction can be efficiently catalyzed by secondary amines, acting as "green promoters," to generate substituted pyrazoles with high regioselectivity at room temperature. nih.govsci-hub.se The operational simplicity and the wide availability of starting materials make this a practical and modular route to pyrazole synthesis. sci-hub.se

Other organocatalytic systems have also been developed. For instance, simple pyrazoles themselves can act as efficient bifunctional organocatalysts for reactions such as the carboxylation of alkynes with CO2. rsc.org Furthermore, asymmetric synthesis of chiral molecules containing a pyrazole moiety has been achieved using bifunctional thiourea (B124793) catalysts in 1,6-addition reactions, yielding products with high enantioselectivity. rsc.org

Table 2: Overview of Organocatalytic Methods for Pyrazole Synthesis

| Organocatalyst | Reactants | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Secondary Amines | Carbonyl compounds, Diazoacetates | [3+2] Cycloaddition | Mild conditions, high regioselectivity, inexpensive catalyst | nih.govsci-hub.se |

| Bifunctional Thiourea | Pyrazol-5-ones, Alkenylisoxazoles | Asymmetric 1,6-Addition | High enantioselectivity (83–94% ee), good yields | rsc.org |

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. jetir.org This involves developing methods that are more energy-efficient, use safer solvents, reduce waste, and employ renewable resources and catalysts. researchgate.netresearchgate.net

One of the cornerstones of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety. Multicomponent reactions (MCRs) for pyrazole synthesis have been successfully carried out in aqueous media, offering advantages such as short reaction times and excellent yields. researchgate.net For example, pyrano[2,3-c]pyrazole derivatives have been synthesized in a water-ethanol mixture using L-tyrosine as a catalyst. nih.gov Another approach involves a one-pot, three-component reaction to produce 5-amino-1H-pyrazole-5-carbonitrile derivatives in an H₂O/EtOH solvent, achieving high yields in short reaction times. rsc.org

Solvent-free, or solid-state, reactions represent another significant green methodology. These reactions, often facilitated by grinding the reactants together, can reduce waste and simplify purification procedures. researchgate.net The synthesis of NH-pyrazoles and pyrazole chalcones has been effectively demonstrated using grinding techniques under solvent-free conditions. researchgate.net

The use of non-traditional energy sources like microwave irradiation and ultrasound has become a popular strategy in green organic synthesis. researchgate.netrsc.org These techniques can dramatically accelerate reaction rates, leading to significantly shorter reaction times and often higher product yields compared to conventional heating methods. rsc.org

Microwave-assisted synthesis is recognized for its efficiency, providing rapid and uniform heating that can reduce processing times from hours to minutes. researchgate.netrsc.org This method has been widely applied to synthesize various pyrazole derivatives, including fused pyrazoles and pyrazolo[1,5-a]pyrimidines, often with improved yields. scholarsresearchlibrary.combeilstein-journals.org

Ultrasound irradiation serves as another effective energy source, promoting reactions through the phenomenon of acoustic cavitation. It is particularly useful for processes requiring milder conditions. rsc.org The synthesis of pyrano[2,3-c]pyrazoles under ultrasound irradiation in an aqueous ethanol (B145695) solution, for instance, resulted in a 98% yield in just 10 minutes, whereas the conventional heating method provided an 83% yield after 1 hour. nih.gov

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Pyrazole Derivatives

| Synthesis Method | Catalyst/Medium | Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Acetic Acid | 4 h | - | beilstein-journals.org |

| Microwave Irradiation | Acetic Acid | 5 min | > Conventional | beilstein-journals.org |

| Conventional Heating | - | 1 h | 83% | nih.gov |

| Ultrasound Irradiation | Mn/ZrO₂ / Aqueous Ethanol | 10 min | 98% | nih.gov |

| Conventional Heating | Ethanol | 3-5 h | 80-92% | beilstein-journals.org |

| Ultrasound Irradiation | Ethanol | 4-5 min | 88-97% | beilstein-journals.org |

Advanced Chemical Reactivity and Functionalization of 5 Chloro 1 Ethyl 1h Pyrazole

Reactivity of the Chloro Substituent at the 5-Position

The chlorine atom at the 5-position of the pyrazole (B372694) ring is a key site for synthetic modifications, enabling a variety of transformations through nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions with Various Nucleophiles

The chloro group at the 5-position of the pyrazole ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. vulcanchem.comevitachem.com This reactivity is fundamental to the construction of more complex pyrazole derivatives.

The general reaction involves the displacement of the chloride ion by a nucleophile. Common nucleophiles employed in these reactions include amines, alcohols, and thiols, leading to the formation of 5-amino-, 5-alkoxy-, and 5-thio-substituted pyrazoles, respectively. evitachem.comsmolecule.com For instance, the reaction with amines or alcohols can furnish substituted pyrazole derivatives. smolecule.com

The reaction conditions for these substitutions can vary. For example, the reaction of a related 5-chloro-1-methyl-3-phenyl-1H-pyrazole with various amines can be facilitated to introduce different functional groups. evitachem.com Similarly, the chloro group can be displaced by nucleophiles like amines or thiols under appropriate conditions. evitachem.com

| Nucleophile | Product Type | Reference |

| Amines | 5-Amino-1-ethyl-1H-pyrazoles | evitachem.comsmolecule.com |

| Alcohols | 5-Alkoxy-1-ethyl-1H-pyrazoles | smolecule.com |

| Thiols | 5-Thio-1-ethyl-1H-pyrazoles | evitachem.com |

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille) at the 5-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group at the 5-position of the pyrazole ring can participate in these transformations, although it is generally less reactive than iodo or bromo substituents. researchgate.netmdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org While aryl iodides are generally preferred for their higher reactivity, the chloro atom in certain 5-chloropyrazole derivatives can be sufficiently activated to act as a leaving group. researchgate.netmdpi.com For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been successfully used in Sonogashira-type cross-coupling reactions with various alkynes. researchgate.net This methodology has been applied to synthesize pyrazolo[4,3-c]pyridines. researchgate.net

Suzuki Coupling: The Suzuki reaction pairs an organoboron compound with a halide or triflate. researchgate.net This reaction is widely used for constructing aryl-aryl, aryl-heteroaryl, or heteroaryl-heteroaryl bonds. researchgate.net The chloro group at the 5-position of pyrazoles can undergo Suzuki coupling. researchgate.net For instance, 5-chloro-1,3-dimethyl-1H-pyrazole has been subjected to Suzuki-Miyaura cross-coupling reactions. researchgate.net This approach has been utilized in the synthesis of pyrazolo[3,4-b]pyridine ester derivatives. researchgate.net

Stille Coupling: The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and a halide or pseudohalide. organic-chemistry.org It has been employed in the synthesis of various complex molecules. acs.org While less common for chloropyrazoles compared to other halides, the Stille coupling remains a potential method for functionalization.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product | Reference |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | 5-Alkynyl-1-ethyl-1H-pyrazole | researchgate.netorganic-chemistry.org |

| Suzuki | Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl/Heteroaryl-1-ethyl-1H-pyrazole | researchgate.netarabjchem.org |

| Stille | Organostannane | Pd Catalyst | 5-Substituted-1-ethyl-1H-pyrazole | organic-chemistry.org |

Transformations Involving the Ethyl Group at the 1-Position

The N1-ethyl group offers another site for chemical modification, although it is generally less reactive than the C5-chloro substituent.

Oxidative and Reductive Transformations of the Ethyl Moiety

The ethyl group can potentially undergo oxidation or reduction, though these transformations are less commonly reported for this specific compound. Oxidation of the ethyl group could theoretically lead to a 1-(1-hydroxyethyl) or 1-acetylpyrazole derivative. The ease of oxidation of an alkyl group can be influenced by substituents on the aromatic ring. researchgate.net Reduction of pyrazole derivatives can sometimes lead to the formation of hydrazine (B178648) derivatives.

Further Functionalization of the Ethyl Chain (e.g., elimination to vinyl groups)

The ethyl group can be a precursor to a vinyl group through an elimination reaction. iitk.ac.in For example, heating 1-(2-hydroxyethyl)-1H-pyrazoles with thionyl chloride can produce 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. Subsequent elimination of hydrogen chloride by treatment with a base like sodium hydroxide (B78521) or potassium tert-butoxide can yield 5-chloro-1-vinyl-1H-pyrazoles. researchgate.net This transformation introduces a reactive vinyl group that can participate in various reactions, including polymerization and cycloadditions. nih.gov

Reactivity of the Pyrazole Ring System

The pyrazole ring itself can undergo various reactions, although the presence of the electron-withdrawing chloro group and the ethyl group can influence its reactivity. Electrophilic substitution on the pyrazole ring is a common reaction for many pyrazole derivatives. For pyrazoles, electrophilic substitution, such as iodination, can occur at the 4-position. mdpi.com However, certain 5-chloro-1,3-dialkyl-1H-pyrazoles have been reported to fail to undergo Vilsmeier-Haak formylation, indicating a deactivation of the ring towards some electrophilic substitutions. researchgate.net

Electrophilic Aromatic Substitution Reactions

The pyrazole ring, while aromatic, exhibits distinct reactivity towards electrophilic substitution, which is influenced by the substituents present on the ring. In the case of 1-substituted pyrazoles, the 4-position is generally the most susceptible to electrophilic attack due to the directing effects of the nitrogen atoms. For 5-chloro-1-ethyl-1H-pyrazole, electrophilic substitution would be expected to occur predominantly at the C4 position.

Common electrophilic aromatic substitution reactions applicable to pyrazoles include nitration, halogenation, and formylation. For instance, nitration of similar pyrazole structures, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole, with fuming nitric acid in acetic anhydride (B1165640) results in the introduction of a nitro group at the 4-position. preprints.orgmdpi.com This suggests that this compound would likely undergo nitration at the C4 position under similar conditions.

Formylation, another key electrophilic substitution, can be achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position. This versatile functional group can then be a precursor for a variety of other derivatives.

Metalation and Trapping Reactions for Regioselective Functionalization

Directed metalation is a powerful strategy for achieving regioselective functionalization of aromatic and heteroaromatic compounds. This technique involves the deprotonation of a specific position on the ring by a strong base, often an organolithium or magnesium amide reagent, facilitated by a directing metalating group (DMG). The resulting organometallic intermediate can then be "trapped" by an electrophile to introduce a new functional group at the metalated site. acs.org

For N-aryl pyrazoles, the pyrazole ring itself can act as a directing group, facilitating ortho-metalation on the N-aryl substituent. rsc.org However, for functionalization of the pyrazole ring itself, the regioselectivity of deprotonation is crucial. The use of sterically hindered bases like lithium diisopropylamide (LDA) or TMP-metal bases (where TMP = 2,2,6,6-tetramethylpiperidyl) can allow for selective deprotonation. acs.orguni-muenchen.de The resulting lithiated or magnesiated pyrazole can react with various electrophiles such as aldehydes, ketones, acyl chlorides, and disulfides to introduce a wide range of substituents. rsc.orguni-muenchen.de

For instance, the metalation of 1,3-dimethyluracil (B184088) at the C5 position followed by reaction with electrophiles like dimethyl disulfide or ethyl chloroformate yields the corresponding thioether or ester derivatives. uni-muenchen.de A similar strategy could be envisioned for this compound, where metalation at a specific carbon position, likely C4, could be achieved, followed by trapping with an appropriate electrophile to introduce desired functional groups with high regioselectivity.

Ring Opening and Fragmentation Reactions of Pyrazole Derivatives

While pyrazoles are generally stable aromatic rings, they can undergo ring-opening and fragmentation reactions under specific conditions. These reactions often involve the formation of highly reactive intermediates such as pyrazole nitrenes. preprints.orgmdpi.com For example, the thermolysis of an azido-nitro pyrazole derivative in acetic acid was observed to lead to a surprising rearrangement involving ring opening and recyclization, rather than the expected cyclization to a furoxan. preprints.orgmdpi.com

Another instance of pyrazole ring manipulation involves the reaction of pyrazolines (dihydropyrazoles) with activated alkynes, which can lead to an unexpected ring opening with the elimination of a side chain to form 1H-pyrazole-4,5-dicarboxylates. researchgate.net Furthermore, a domino photoinduced 1,3-dipolar cycloaddition followed by a photoredox-catalyzed formyl fragmentation has been developed for the synthesis of pyrazoles, where an aldehyde acts as a photoremovable directing group. acs.org This process involves the fragmentation of a C-C bond adjacent to the pyrazoline ring. acs.org These examples highlight that the pyrazole ring, while robust, can be strategically opened or fragmented to access different chemical scaffolds.

Derivatization Strategies for Enhanced Biological and Agrochemical Activity

Synthesis of Pyrazole-Fused Heterocycles (e.g., Pyrazolo[4,3-c]pyridines)

The fusion of a pyrazole ring with other heterocyclic systems is a common strategy to create novel molecular scaffolds with enhanced biological properties. Pyrazolo[4,3-c]pyridines, for example, are a class of fused heterocycles that have garnered interest. The synthesis of these compounds can be achieved from appropriately substituted pyrazoles.

One synthetic approach involves an iodine-mediated electrophilic cyclization of an intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole to form a 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. mdpi.com This iodinated intermediate can then undergo further functionalization through cross-coupling reactions. mdpi.com Another method involves the Knoevenagel condensation of a pyrazole-4-carbaldehyde with a ketone, followed by a Michael addition and cyclization sequence to construct the fused pyridine (B92270) ring. semanticscholar.org For instance, the reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with cyclohexanone (B45756) can lead to the formation of a pyrazolo[3,4-b]pyridine derivative. semanticscholar.org

A multi-step process to prepare 3-(3-chloro-1H-pyrazol-1-yl)pyridine involves the cyclization of 3-hydrazinopyridine dihydrochloride (B599025) with a dialkyl maleate, followed by chlorination, oxidation, hydrolysis, and finally decarboxylation. google.com These synthetic routes demonstrate the versatility of pyrazole precursors in constructing complex fused heterocyclic systems.

Preparation of Carboxamide and Sulfonamide Derivatives

The introduction of carboxamide and sulfonamide functionalities onto the pyrazole scaffold is a widely employed strategy in medicinal and agrochemical research, as these groups can significantly influence the compound's biological activity.

Carboxamide Derivatives: Pyrazole carboxamides are often synthesized from pyrazole carboxylic acids. The carboxylic acid can be activated, for example, by converting it to an acid chloride, which then readily reacts with an amine to form the amide bond. ajol.info Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the reaction between the carboxylic acid and an amine. jst.go.jp A series of 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives were synthesized by the cyclization of chalcones with a semicarbazide (B1199961) derivative. nih.gov

Sulfonamide Derivatives: Pyrazole sulfonamides are typically prepared from pyrazole sulfonyl chlorides. The sulfonyl chloride can be synthesized by treating the pyrazole with a chlorosulfonating agent. The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or a primary or secondary amine to yield the corresponding sulfonamide. google.com For example, 1,3-dimethyl-5-chloropyrazole-4-sulfonamide has been synthesized and used as an intermediate. google.com Pyrazole sulfonamide derivatives have been investigated for various biological activities, including their potential as inhibitors of acetohydroxyacid synthase (AHAS). jst.go.jp

The following table summarizes some examples of these derivatives:

| Derivative Type | Starting Material Example | Reagents for Functionalization | Resulting Functional Group |

| Carboxamide | Pyrazole-4-carboxylic acid | Amine, EDCI, Triethylamine jst.go.jp | -CONH- |

| Sulfonamide | Pyrazole | Chlorosulfonic acid, then Amine | -SO₂NH- |

Conjugation with Other Bioactive Scaffolds (e.g., Indole (B1671886), Chalcone)

To explore new chemical space and potentially discover compounds with synergistic or enhanced biological activities, the pyrazole scaffold is often conjugated with other known bioactive moieties like indole and chalcone (B49325).

Indole Conjugates: The indole nucleus is a prominent feature in many biologically active natural products and synthetic drugs. The synthesis of pyrazole-indole conjugates can be achieved through various synthetic strategies. One common method involves the Claisen-Schmidt condensation of an indole-3-carbaldehyde with a ketone-bearing pyrazole moiety to form an indole-chalcone-pyrazole hybrid. nih.gov

Chalcone Conjugates: Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known to exhibit a wide range of biological activities. mdpi.com Pyrazole-chalcone hybrids are frequently synthesized via the Claisen-Schmidt condensation reaction between a pyrazole-4-carbaldehyde and an acetophenone (B1666503) derivative, or vice versa. semanticscholar.orgacs.org This reaction is typically base-catalyzed. The resulting chalcone can then be used as a precursor for the synthesis of other heterocyclic systems, such as pyrazolines. mdpi.com

These hybrid molecules aim to combine the pharmacophoric features of each scaffold to create novel compounds with improved therapeutic or agrochemical potential.

Structural Elucidation and Conformational Analysis of 5 Chloro 1 Ethyl 1h Pyrazole and Its Derivatives

Advanced Spectroscopic Characterization Techniques

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazole (B372694) ring and the five protons of the N-ethyl group. The H-3 proton is anticipated to be the most downfield of the ring protons, appearing as a doublet. The H-4 proton would appear as a doublet, coupled to H-3. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) group. The presence of the electronegative chlorine atom at the C-5 position would influence the chemical shifts of the adjacent ring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Three signals are expected for the pyrazole ring carbons (C-3, C-4, and C-5) and two signals for the ethyl group carbons. The C-5 carbon, directly attached to the chlorine atom, is expected to be significantly influenced by the halogen's inductive effect. The C-3 and C-4 carbons will also show shifts predictable from substituent effect data. In studies of various N-substituted pyrazoles, the chemical shifts of the ring carbons are highly indicative of the substitution pattern. nih.govresearchgate.net

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, though less common, offers direct insight into the electronic environment of the two nitrogen atoms in the pyrazole ring. The chemical shifts of N-1 and N-2 would differ due to their distinct bonding environments. N-1 is a pyrrole-like nitrogen bonded to the ethyl group, while N-2 is a pyridine-like nitrogen. The substituent at C-5 would also have a measurable effect on the shielding of the N-1 and N-2 nuclei.

Expected ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~7.5 - 7.7 | Doublet (d) | ²J(H3-H4) ≈ 2-3 Hz |

| ¹H | H-4 | ~6.2 - 6.4 | Doublet (d) | ²J(H4-H3) ≈ 2-3 Hz |

| ¹H | N-CH₂-CH₃ | ~4.1 - 4.3 | Quartet (q) | ³J(CH₂-CH₃) ≈ 7 Hz |

| ¹H | N-CH₂-CH₃ | ~1.4 - 1.6 | Triplet (t) | ³J(CH₃-CH₂) ≈ 7 Hz |

| ¹³C | C-3 | ~138 - 140 | - | - |

| ¹³C | C-4 | ~106 - 108 | - | - |

| ¹³C | C-5 | ~128 - 132 | - | - |

| ¹³C | N-CH₂-CH₃ | ~48 - 50 | - | - |

| ¹³C | N-CH₂-CH₃ | ~15 - 17 | - | - |

Note: The chemical shifts are estimates based on data for related pyrazole derivatives and known substituent effects. Actual experimental values may vary.

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 5-chloro-1-ethyl-1H-pyrazole, these spectra would confirm the presence of the pyrazole ring, the ethyl group, and the carbon-chlorine bond.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching from the pyrazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations corresponding to the double bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

Ring vibrations: The characteristic breathing and deformation modes of the pyrazole ring would produce a series of sharp bands in the fingerprint region (below 1500 cm⁻¹).

C-Cl stretching: A strong absorption corresponding to the C-Cl bond stretch is expected in the lower frequency range of the IR spectrum, typically between 600 and 800 cm⁻¹.

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch (pyrazole ring) | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch (ethyl group) | 2850 - 2980 | Medium-Strong |

| C=N / C=C Ring Stretch | 1400 - 1600 | Medium-Strong |

| CH₂ Bending (Scissoring) | ~1465 | Medium |

| CH₃ Bending (Asymmetric/Symmetric) | ~1450 / ~1375 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure.

For this compound (C₅H₇ClN₂), the calculated molecular weight is approximately 130.58 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion (M⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would exhibit a characteristic pair of peaks: the M⁺ peak corresponding to the ³⁵Cl isotope and an M+2 peak (at M+2 amu) with about one-third the intensity, corresponding to the ³⁷Cl isotope. whitman.edu

Common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve the cleavage of the ethyl group and fragmentation of the pyrazole ring. libretexts.orguni-saarland.depharmacy180.com

Expected Fragmentation Pathways:

Loss of ethene: A common fragmentation for N-ethyl heterocycles is the loss of ethene (C₂H₄, 28 amu) via a rearrangement, leading to a fragment ion corresponding to 5-chloro-1H-pyrazole.

Loss of an ethyl radical: Cleavage of the N-C bond could result in the loss of an ethyl radical (•C₂H₅, 29 amu).

Loss of HCl: Elimination of a neutral HCl molecule (36 amu) is another plausible pathway.

Ring cleavage: Subsequent fragmentation of the pyrazole ring would lead to smaller charged fragments.

Expected Mass Spectrometry Data

| Parameter | Expected Value / Observation |

|---|---|

| Molecular Formula | C₅H₇ClN₂ |

| Molecular Weight | 130.58 g/mol |

| Nominal Mass | 130 (for ³⁵Cl) |

| Molecular Ion (M⁺) | m/z 130 (with ³⁵Cl) |

| Isotope Peak (M+2) | m/z 132 (with ³⁷Cl), ~33% intensity of M⁺ |

| Key Fragment 1 | [M - C₂H₄]⁺ (m/z 102) |

| Key Fragment 2 | [M - •C₂H₅]⁺ (m/z 101) |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides definitive information about the arrangement of molecules in the solid state. This includes precise bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. Although a crystal structure for this compound has not been reported, analysis of related structures allows for a detailed prediction of its solid-state characteristics.

In the absence of a classic hydrogen bond donor (like an N-H group), the crystal packing of this compound would be dictated by a network of weaker intermolecular forces. nih.gov

Halogen Bonding: A primary interaction would likely be halogen bonding. researchgate.netacs.orgnih.gov The chlorine atom at the C-5 position, having a region of positive electrostatic potential (a σ-hole) opposite the C-Cl bond, can act as a Lewis acid and interact favorably with a Lewis base. researchgate.netacs.orgnih.gov The most probable halogen bond acceptor is the pyridine-like N-2 atom of a neighboring pyrazole ring, leading to C5-Cl···N2 interactions. This type of interaction is a significant directional force in the crystal engineering of halogenated heterocycles. researchgate.net

C-H···X Interactions: Weak hydrogen bonds involving C-H groups as donors are also expected to play a crucial role. ias.ac.in

C-H···N: The aromatic C-H protons (at C-3 and C-4) and the aliphatic protons of the ethyl group could form weak hydrogen bonds with the N-2 atom of adjacent molecules.

π-π Stacking: Depending on the relative orientation of the molecules, face-to-face or offset π-π stacking interactions between the pyrazole rings could further stabilize the crystal packing.

Tautomeric Forms: For this compound, annular prototropic tautomerism (the migration of a proton between N-1 and N-2) is not possible because the N-1 position is blocked by a non-labile ethyl group. Therefore, the molecule exists in a single, fixed tautomeric form in all states.

Conformational Preferences: The main source of conformational flexibility in the molecule is the rotation around the N1-C(ethyl) single bond. In the solid state, the ethyl group is expected to adopt a specific, low-energy conformation relative to the pyrazole ring to minimize steric hindrance. It is likely that the C-C bond of the ethyl group would be oriented to be roughly perpendicular to the plane of the pyrazole ring, which is a common conformational preference for N-alkylated azoles. The precise torsion angle would be influenced by the optimization of the intermolecular interactions within the crystal lattice.

Computational Chemistry and Theoretical Studies of 5 Chloro 1 Ethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmaterialsciencejournal.org Studies on pyrazole (B372694) derivatives often employ DFT methods, such as B3LYP with a 6-311G (d, p) basis set, to establish optimized molecular geometry and analyze electronic properties. nih.govresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. materialsciencejournal.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For pyrazole derivatives, these calculations provide a deep perception of their molecular properties. researchgate.net

Furthermore, DFT is used to calculate the charge distribution across the molecule, often visualized through Mulliken atomic charges and Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps identify regions of electrophilic and nucleophilic reactivity, which is crucial for predicting how the molecule will interact with other reagents or biological macromolecules. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Pyrazole Derivatives (Illustrative)

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Phenyl-tagged pyrazole-benzoxadiazole | -6.2 | -2.5 | 3.7 | DFT/B3LYP |

| Dihydropyrazole Derivative | -5.9 | -1.8 | 4.1 | DFT/B3LYP |

| Imidazol-Pyrazole Hybrid | -6.5 | -2.1 | 4.4 | DFT |

Note: Data is illustrative of typical values for pyrazole derivatives as found in computational studies and not specific to 5-chloro-1-ethyl-1H-pyrazole.

Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions, including their transition states and activation energies. Algorithms can identify potential electron sources and sinks in reactant molecules to propose plausible reaction mechanisms. nih.gov For complex reactions, automated reaction pathway exploration programs can be utilized. These tools integrate quantum mechanics with rule-based methodologies to map out potential energy surfaces, identifying intermediates and transition states for multi-step reactions. nih.gov This approach can uncover novel reaction pathways and even identify potential side reactions. nih.gov Such predictive models are invaluable for optimizing synthetic routes for compounds like this compound and understanding their potential degradation pathways.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique is essential for understanding the conformational flexibility of a molecule, which is its ability to adopt different shapes. nih.gov The process involves calculating the trajectory of a molecule by solving Newton's equations of motion, providing insights into its structural, dynamical, and thermodynamical properties. mdpi.com

For a molecule like this compound, MD simulations can reveal its preferred conformations in different environments, such as in a solvent or within the binding site of a protein. nih.gov These simulations are crucial because a molecule's conformation determines its biological and chemical properties. By sampling a wide range of possible conformations, MD can identify stable, low-energy states and understand how the molecule might adapt its shape to bind to a biological target. mdpi.comnih.gov This information is fundamental for the rational design of bioactive molecules. nih.gov

In Silico Tools for Drug Discovery and Agrochemical Design

In silico tools have become indispensable in modern drug discovery and agrochemical development, allowing for the rapid screening and design of new candidate molecules. These computational methods leverage knowledge of molecular structures and interactions to predict biological activity, reducing the time and cost associated with experimental screening.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. youtube.com This approach relies on information from a set of known active molecules to develop a pharmacophore model. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect.

For designing new pyrazole-based compounds, a pharmacophore model can be generated from known active pyrazole derivatives. nih.gov This model then serves as a template to screen virtual libraries for new molecules that match the required features or to guide the chemical modification of a scaffold like this compound to enhance its potential activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein) to form a stable complex. nih.govijpbs.com This method is a cornerstone of structure-based drug design and is widely used to study pyrazole derivatives as potential inhibitors of various biological targets. researchgate.netnih.gov

Docking studies involving pyrazole analogs have been performed against a wide range of targets, including:

Enzymes: Pyrazole derivatives have been docked into the active sites of enzymes like receptor tyrosine kinases, protein kinases, and bacterial DNA gyrase to screen for potential inhibitors. nih.govresearchgate.netnih.gov For example, studies on ferrocenyl-substituted pyrazoles targeting DNA gyrase revealed interactions with key amino acid residues in the active site. nih.gov Docking has also been used to investigate pyrazole-carboxamides as inhibitors of carbonic anhydrase isoenzymes hCA I and hCA II. nih.gov

Receptors: The binding of pyrazole compounds to receptors such as the vascular endothelial growth factor receptor-2 (VEGFR-2) has been explored to design potential antiproliferative agents. nih.gov Similarly, docking has been used to identify novel inhibitory ligands for the estrogen receptor alpha (ERα). researchgate.net

Viral Proteins: In the search for antiviral agents, pyrazole derivatives have been docked against viral proteins. Studies have investigated the binding of pyrazolones to the spike glycoprotein of SARS-CoV-2 to identify compounds that could block viral entry into host cells. nih.gov Other research has focused on the SARS-CoV-2 main protease (M-pro) as a target for novel pyrazole-containing heterocyclic compounds. semanticscholar.orgnih.gov

These studies typically report a binding energy or score, which estimates the binding affinity between the ligand and the target. ijpbs.comnih.gov The results also provide a detailed view of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Protein Target | PDB ID | Binding Energy (kcal/mol) |

| 1H-Pyrazole Derivatives | VEGFR-2 | 2QU5 | -10.09 |

| 1H-Pyrazole Derivatives | Aurora A Kinase | 2W1G | -8.57 |

| 1H-Pyrazole Derivatives | CDK2 | 2VTO | -10.35 |

| Ferrocenyl-substituted Pyrazole | Bacterial DNA Gyrase | 6QX2 | -9.6 |

| Pyrazolo[1,5-a]pyrimidine Analog | Estrogen Receptor Alpha (ERα) | - | -175.282 |

| Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-one | COVID-19 Main Protease | - | -8.5 |

Note: The compounds listed are derivatives from the broader pyrazole class and are used to illustrate the application of molecular docking to this scaffold. Binding energies can be calculated using different software and scoring functions, leading to variations in reported values.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses are pivotal computational tools in medicinal and agrochemical research. nih.govmst.dkmdpi.comnih.gov These methodologies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that govern the activity, QSAR and SAR studies guide the rational design of new, more potent, and selective molecules. frontiersin.org For derivatives of this compound, these analyses have been instrumental in elucidating the structural requirements for various biological activities, most notably in the development of novel antifungal and herbicidal agents.

Antifungal Activity of 5-Chloro-pyrazole Derivatives

A significant body of research has focused on the QSAR and SAR of 5-chloro-pyrazole derivatives as potential antifungal agents. One prominent study investigated a series of novel 5-chloro-pyrazole derivatives bearing a phenylhydrazone moiety. rsc.orgresearchgate.net This research employed three-dimensional QSAR (3D-QSAR) techniques, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to model the antifungal activity against various plant pathogenic fungi. rsc.orgresearchgate.net

The study revealed crucial insights into the SAR of these compounds. The nature and position of substituents on both the pyrazole and the phenyl rings were found to significantly influence the antifungal potency. For instance, the presence of a halogen atom, such as chlorine or fluorine, at the 4-position of the phenyl ring was generally associated with enhanced antifungal activity. Conversely, substituents at the 2-position of the phenyl ring tended to decrease activity. Furthermore, the introduction of a methyl group at the 3-position of the pyrazole ring was found to be beneficial for the antifungal action. rsc.orgresearchgate.net

The following interactive table summarizes the structure-activity relationship findings for a selection of these 5-chloro-pyrazole derivatives against Rhizoctonia solani.

| Compound ID | R1 (at pyrazole C3) | R2 (on phenyl ring) | EC50 (µg/mL) against R. solani |

| 7a | H | H | >50 |

| 7c | H | 4-Cl | 0.85 |

| 7d | H | 4-F | 1.23 |

| 8a | CH3 | H | 10.25 |

| 8d | CH3 | 4-Cl | 0.25 |

| 8g | CH3 | 4-F | 0.96 |

The 3D-QSAR models developed in this study exhibited good predictive ability, providing a valuable framework for the design of novel 5-chloro-pyrazole derivatives with improved antifungal efficacy. The CoMFA and CoMSIA contour maps highlighted the regions around the molecule where steric, electrostatic, and hydrophobic interactions are critical for activity, thus guiding further structural modifications. rsc.orgresearchgate.net

Herbicidal Activity of Pyrazole Derivatives

The pyrazole scaffold is also a well-established pharmacophore in the development of herbicides. clockss.orgglobalresearchonline.net SAR studies on various pyrazole derivatives have identified key structural features necessary for their herbicidal action. While specific QSAR studies on this compound for herbicidal activity are not extensively documented, the general principles derived from related pyrazole series are informative.

Another study on 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles demonstrated that the nature of the substituent at the 1-position of the pyrazole ring and the heterocyclic group at the 5-position significantly modulate the herbicidal activity. nih.gov For example, a compound with a 2,2,2-trifluoroethyl group at the N1 position and a 5-chloro-pyrimidin-2-yloxy group at the C5 position exhibited excellent post-emergence herbicidal effects against certain weeds. nih.gov

The following table presents a summary of the structure-activity relationships for a series of pyrazole derivatives with herbicidal activity.

| Compound Series | Key Structural Features for High Activity | Weeds Targeted |

| Phenylpyridine-containing pyrazoles | Chlorine at pyridine (B92270) C3 and fluorine/trifluoromethyl at pyridine C5 | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis |

| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | 2,2,2-trifluoroethyl at pyrazole N1 and 5-chloro-pyrimidin-2-yloxy at pyrazole C5 | Digitaria sanguinalis |

These SAR findings underscore the importance of the electronic and steric properties of the substituents on the pyrazole ring and its appended moieties in determining the herbicidal efficacy and selectivity of this class of compounds.

Biological Activities and Mechanistic Investigations of 5 Chloro 1 Ethyl 1h Pyrazole Derivatives

Anti-Inflammatory and Analgesic Properties

Derivatives of the pyrazole (B372694) scaffold are widely recognized for their significant anti-inflammatory and analgesic activities. This has led to the development of notable drugs, such as the selective COX-2 inhibitor celecoxib, which features a pyrazole core. Research into 5-chloro-1-ethyl-1H-pyrazole derivatives has further explored this therapeutic potential, focusing on their mechanisms of action, particularly through the inhibition of cyclooxygenase enzymes and the modulation of key inflammatory pathways.

The primary mechanism behind the anti-inflammatory effect of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govosti.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

A number of novel pyrazole derivatives have been synthesized and evaluated for their COX inhibitory activity. Many of these compounds have demonstrated selective inhibition of the COX-2 isozyme. nih.govnih.gov For instance, a series of novel, differently substituted pyrazole derivatives were found to be selective COX-2 inhibitors with IC50 values ranging from 0.043 to 0.56 μM. nih.gov Certain 1,5-diarylpyrazole derivatives have also shown potent and selective COX-2 inhibition. semanticscholar.org

The selectivity of these pyrazole derivatives for COX-2 is often attributed to the structural differences between the active sites of the two enzyme isoforms. The active site of COX-2 is slightly larger and has a side pocket that can accommodate the bulkier substituents often found on selective inhibitors. acs.org Molecular docking studies have been employed to understand the binding interactions between pyrazole derivatives and the COX-2 active site, often revealing key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity.

Below is a table summarizing the COX inhibitory activity of selected pyrazole derivatives, demonstrating their potency and selectivity.

| Compound ID | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Derivative A | >100 | 8.2 | >12.1 |

| Derivative B | >100 | 11.6 | >8.6 |

| Derivative C | >100 | 14.3 | >6.9 |

| Derivative D | >100 | 22.6 | >4.4 |

| Celecoxib (Reference) | 9.4 | 0.08 | 117.5 |

Data is illustrative and compiled from various studies on pyrazole derivatives. researchgate.net

Beyond direct COX inhibition, this compound derivatives can exert their anti-inflammatory effects by modulating key intracellular signaling pathways involved in the inflammatory response. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical regulators of pro-inflammatory gene expression. researchgate.netmdpi.comnih.gov

Studies have shown that certain pyrazole derivatives can inhibit the activation of the NF-κB signaling cascade in macrophages stimulated with lipopolysaccharide (LPS). nih.gov This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. By keeping NF-κB sequestered in the cytoplasm, these compounds prevent its translocation to the nucleus, thereby downregulating the expression of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

The modulation of these pathways suggests that this compound derivatives may offer a multi-faceted approach to managing inflammation, not only by inhibiting prostaglandin (B15479496) synthesis but also by controlling the expression of a broader range of inflammatory molecules.

Antimicrobial Activities

The pyrazole scaffold is a versatile pharmacophore that has been incorporated into numerous compounds exhibiting a broad spectrum of antimicrobial activities. Derivatives of this compound have been investigated for their efficacy against various bacterial, fungal, and viral pathogens.

A variety of pyrazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. semanticscholar.orgmeddocsonline.org For instance, certain 5-amino functionalized pyrazoles have shown moderate activity against MDR clinical isolates of the Staphylococcus genus, with Minimum Inhibitory Concentrations (MICs) in the range of 32–64 µg/mL. semanticscholar.org Other pyrazole derivatives, such as pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides, have also exhibited potent antimicrobial activity against a range of bacteria. mdpi.comnih.gov

The mechanisms underlying the antibacterial action of pyrazole derivatives are diverse. Some compounds are believed to disrupt the bacterial cell wall, leading to cell lysis. nih.gov Others have been found to inhibit essential cellular processes such as protein and nucleic acid synthesis. nih.gov For example, some trifluoromethyl-containing pyrazole derivatives were found to have a bactericidal effect through multiple pathways, including the inhibition of cell wall, protein, and nucleic acid synthesis. nih.gov Additionally, in silico studies have suggested that some pyrazole derivatives may act as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov

The following table presents the antibacterial efficacy of selected pyrazole derivatives against various bacterial strains.

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) |

| Pyrazole Carbothioamide 5a | 15 | 15 | 20 |

| Pyrazole Carbothioamide 5b | 15 | 15 | 20 |

| Pyrazole Carbothioamide 5c | 10 | 10 | 15 |

| Hydrazone 21a | 62.5-125 | - | - |

Data compiled from studies on various pyrazole derivatives. nanobioletters.comnih.gov

Pyrazole derivatives have also emerged as promising antifungal agents, with activity against a range of phytopathogenic and human pathogenic fungi. nih.govnih.gov For example, a series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives displayed notable antifungal activity against fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov One isoxazolol pyrazole carboxylate derivative, 7ai, exhibited a significant EC50 value of 0.37 μg/mL against R. solani. nih.gov

A key mechanism of action for many antifungal pyrazole derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain. acs.org By targeting SDH, these compounds disrupt fungal respiration and energy production. Molecular docking studies have helped to elucidate the interactions between these pyrazole-4-carboxamide derivatives and the SDH enzyme. acs.org Another identified mechanism for some pyrazole-containing compounds is the inhibition of ergosterol (B1671047) synthesis, an essential component of the fungal cell membrane, by targeting the CYP51 enzyme. nih.gov

The antifungal efficacy of selected pyrazole derivatives is summarized in the table below.

| Compound ID | R. solani EC50 (µg/mL) | A. porri EC50 (µg/mL) | F. graminearum EC50 (µM) |

| Isoxazolol Pyrazole Carboxylate 7ai | 0.37 | 2.24 | - |

| Pyrazole Carboxamide E1 | 1.1 | - | - |

| Pyrazole Analogue 1v | - | - | 0.0530 |

Data compiled from studies on various pyrazole derivatives. nih.govnih.govacs.org

Research into the antiviral potential of this compound derivatives has shown promising results, particularly against plant viruses like the Tobacco Mosaic Virus (TMV). nih.govnih.gov A series of novel pyrazole amide derivatives, specifically 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides, have been designed and synthesized, demonstrating significant anti-TMV activity. nih.govnih.gov

Bioassays have indicated that these compounds are active against TMV through both in vivo and in vitro modes of action. nih.gov For instance, at a concentration of 500 μg/mL, these derivatives have shown promising antiviral efficacy. nih.gov

The primary viral target for these pyrazole derivatives is believed to be the TMV coat protein (CP). nih.govresearchgate.net The TMV CP is essential for the virus as it encapsidates the viral RNA and is involved in the viral replication and movement within the host plant. nih.gov Molecular docking studies have revealed that the pyrazole amide moiety of these compounds can embed tightly within the binding sites of the TMV CP. nih.gov This interaction likely interferes with the self-assembly of the coat protein into viral particles, thereby inhibiting viral replication and spread. beilstein-journals.orgnih.gov The interaction between small molecule inhibitors and the TMV CP disk can disrupt the formation of the helical virus structure. mdpi.com

The antiviral activity of selected 5-chloro-pyrazole derivatives against TMV is presented below.

| Compound ID | Inactivation Activity against TMV (500 µg/mL) | Protective Activity in vivo against TMV (500 µg/mL) | Curative Activity in vivo against TMV (500 µg/mL) |

| 3a | 45.2 ± 1.5 | 42.8 ± 2.1 | 40.5 ± 1.8 |

| 3e | 50.1 ± 2.0 | 48.5 ± 1.7 | 46.3 ± 2.2 |

| 3f | 52.7 ± 1.8 | 50.3 ± 2.5 | 48.9 ± 1.9 |

| 3p | 58.4 ± 2.3 | 55.6 ± 1.9 | 53.1 ± 2.4 |

| Ningnanmycin (Reference) | 53.2 ± 1.6 | 51.8 ± 2.0 | 50.2 ± 1.5 |

Data from a study on 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives. nih.gov

Anticancer and Antitumor Potential

Derivatives of this compound have emerged as a significant area of research in the development of novel anticancer therapeutics. These compounds have demonstrated the ability to impede the growth of cancer cells and trigger programmed cell death through various mechanisms of action.

Inhibition of Cell Proliferation and Apoptosis Induction

A number of studies have highlighted the potent anti-proliferative and pro-apoptotic effects of pyrazole derivatives in various cancer cell lines. For instance, a series of novel pyrazole-5-carboxamide derivatives showed promising cytotoxicity profiles against six different cancer cell lines when compared to the standard drug doxorubicin. bohrium.comasianpubs.org Similarly, certain 1,3,5-trisubstituted-1H-pyrazole derivatives exhibited significant cytotoxicity against MCF-7, A549, and PC-3 cancer cell lines. nih.govrsc.org These compounds were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.gov

The induction of apoptosis is a key mechanism through which these derivatives exert their anticancer effects. For example, two novel synthetic pyrazoles, tospyrquin and tosind, were shown to induce apoptosis in HT29 colon cancer cells. This was evidenced by an increased level of the pro-apoptotic protein Bax, a decreased level of the anti-apoptotic protein Bcl-2, and enhanced cleavage of caspase-8, caspase-9, and PARP-1. researchgate.net Another study demonstrated that a pyrazole derivative, compound 3f, induced apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of caspase 3. waocp.orgnih.gov

Furthermore, some pyrazole derivatives have been shown to cause cell cycle arrest. For example, one novel pyrazole compound, PTA-1, was found to cause arrest in the S and G2/M phases of the cell cycle in triple-negative breast cancer cells. nih.gov

Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 4a | HepG2 | 0.15 ± 0.03 | nih.gov |

| Compound 77 | SMMC-7721 | 2.08 | nih.gov |

| Compound 43 | MCF7 | 0.25 | nih.gov |

| Compound 3f | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | waocp.orgnih.gov |

| Compound 6g | A549 | 1.537 ± 0.097 | acs.orgnih.gov |

| Compounds 22 & 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | nih.gov |

Target Identification (e.g., Kinase Inhibitors, Tubulin Polymerization Inhibition, EGFR)

The anticancer activity of this compound derivatives is often attributed to their ability to interact with specific molecular targets that are crucial for cancer cell survival and proliferation.

Kinase Inhibitors: Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes. For example, a series of pyrazole carbaldehyde derivatives were designed as potential PI3 kinase inhibitors for breast cancer treatment. nih.gov Another study reported novel indole (B1671886) derivatives linked to a pyrazole moiety that showed significant inhibitory activity toward CDK2. nih.gov Furthermore, some pyrazole-based compounds have been identified as selective inhibitors of CDK12/13. nih.gov

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Several pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov For instance, a novel pyrazole, PTA-1, was found to disturb microtubule organization and inhibit tubulin polymerization. nih.gov Other studies have also reported pyrazoline derivatives as inhibitors of tubulin polymerization that bind to the colchicine (B1669291) binding site. mdpi.comdntb.gov.uanih.gov

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several pyrazole derivatives have been developed as EGFR inhibitors. nih.govfrontiersin.orgnih.govresearchgate.netrsc.org A study on novel fused pyrazole derivatives identified compounds with potent EGFR inhibitory activity. frontiersin.org Another series of pyrazole derivatives showed promising EGFR inhibitory activity, with one compound exhibiting an IC50 value of 0.31 ± 0.008 μM. nih.gov Pyrazole-thiadiazole-based compounds have also been synthesized and evaluated as EGFR inhibitors. acs.orgnih.gov

Table 2: Target-Based Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 3 | EGFR | 0.06 µM | frontiersin.org |

| Compound 9 | VEGFR-2 | 0.22 µM | frontiersin.org |

| Compounds 22 & 23 | EGFR | 0.6124 & 0.5132 µM | nih.gov |

| Compound 4a | EGFR | 0.31 ± 0.008 µM | nih.gov |

| Compounds 33 & 34 | CDK2 | 0.074 & 0.095 µM | nih.gov |

| Compound 43 | PI3 Kinase | Potent Inhibition | nih.gov |

| Pyrazole-based analogs | CDK2 | 0.96 - 3.82 µM | nih.gov |

Other Significant Biological Activities

Beyond their anticancer potential, derivatives of this compound have been investigated for a range of other therapeutic applications.

Antidiabetic and Hypoglycemic Effects

Certain pyrazole derivatives have demonstrated potential as antidiabetic and hypoglycemic agents. researchgate.netresearchgate.net Research has explored substituted pyrazole-3-one derivatives as potential hypoglycemic agents. nih.gov Molecular docking studies have suggested that some pyrazole compounds may exhibit antidiabetic activity by inhibiting the α-glucosidase enzyme. researchgate.net

Neuroprotective and Central Nervous System (CNS) Activities (e.g., Anticonvulsant)

The pyrazole scaffold has been recognized for its potential in developing agents with neuroprotective and CNS activities, particularly as anticonvulsants. researchgate.netnih.govnih.govresearchgate.net Studies have shown that newly synthesized substituted pyrazole derivatives possess significant anticonvulsive activity in animal models. nih.gov The mechanism of action for some of these compounds may involve reducing oxidative stress and inflammation in the brain. nih.gov

Enzyme Inhibition (e.g., Meprin α and β)

Derivatives of pyrazole have been identified as inhibitors of meprin α and meprin β, which are metalloproteinases implicated in various diseases. nih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com Research has focused on optimizing pyrazole-based scaffolds to achieve potent and selective inhibition of these enzymes. nih.govnih.gov This has led to the development of both pan-meprin inhibitors and inhibitors with high selectivity for meprin α over meprin β. nih.gov

Applications in Medicinal and Agrochemical Sciences

Lead Compound Identification and Optimization in Drug Discovery

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and compounds in clinical development for treating a range of diseases. researchgate.netsemanticscholar.orgfrontiersin.org The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological profiles.

The 5-chloro-pyrazole moiety is a recognized pharmacophore used in the construction of new therapeutic agents. researchgate.netnih.gov Its structural and electronic properties make it a valuable starting point for creating more complex heterocyclic systems with pharmaceutical relevance. researchgate.net Pyrazole derivatives are known to interact selectively with various protein targets, which influences key signaling pathways involved in both chronic and infectious diseases. researchgate.net The ability to modify the pyrazole core allows medicinal chemists to develop compounds with a broad spectrum of activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial properties. globalresearchonline.netresearchgate.net